N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine
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Overview
Description
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine is a compound that features both an imidazole and a pyrrolidine ring in its structure Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrrolidine is a saturated five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives is the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines . Another approach is the condensation of 1,2-diketones with ammonium acetate under microwave-assisted conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, such as zinc chloride, to facilitate the cycloaddition reactions . Additionally, solvent-free conditions or the use of green solvents may be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole derivatives to their corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction can produce imidazole amines .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloprotein studies . Additionally, the compound can interact with biological receptors, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine is unique due to the presence of both an imidazole and a pyrrolidine ring in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to compounds with only one of these rings .
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-13-5-2-8(7-13)12-6-9-10-3-4-11-9/h3-4,8,12H,2,5-7H2,1H3,(H,10,11) |
InChI Key |
WLHVDRFYRXYVIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(C1)NCC2=NC=CN2 |
Origin of Product |
United States |
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